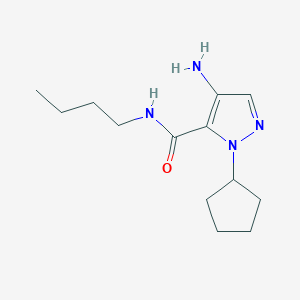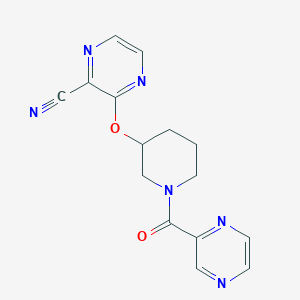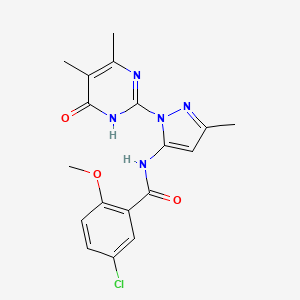![molecular formula C22H12BrFN4O2 B2780034 3-(3-bromophenyl)-8-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901031-04-7](/img/structure/B2780034.png)
3-(3-bromophenyl)-8-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazolo[4,3-c]quinoline core, which is a fused ring system containing two nitrogen atoms. The bromophenyl, fluoro, and nitrophenyl groups would be attached to this core .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions due to the presence of the bromophenyl, fluoro, and nitrophenyl groups. These groups are often reactive and could participate in substitution reactions .Wissenschaftliche Forschungsanwendungen
Photophysical Properties and Applications
Quinoline derivatives, including 3-(3-bromophenyl)-8-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline, exhibit unique photophysical behaviors that make them suitable for various scientific applications. The study of excited-state intramolecular proton transfer (ESIPT) inspired azole-quinoline based fluorophores demonstrates that these compounds show dual emissions and large Stokes shift emissions in solvents of different polarities. This characteristic is essential for the development of fluorescent probes and materials for optical applications. Such fluorophores are thermally stable up to 300°C, making them suitable for high-temperature applications (Padalkar & Sekar, 2014).
Antiamoebic Activity
Quinoline derivatives have also been explored for their antiamoebic activity. Syntheses and evaluations of 3-(3-bromo phenyl)-5-phenyl-1-(thiazolo[4,5-b] quinoxaline-2-yl)-2-pyrazoline derivatives revealed that some compounds exhibit significant antiamoebic activity against Entamoeba histolytica, with IC50 values lower than that of the standard drug metronidazole. This suggests their potential as therapeutic agents against amoebic infections (Budakoti et al., 2008).
Fluorescence-based Biomedical Applications
The development of indolizino[3,2-c]quinolines through oxidative Pictet-Spengler cyclization strategy introduces a new class of fluorophores with unique and desirable optical properties. These compounds are suggested to be suitable as prospective fluorescent probes in aqueous systems, indicating their potential use in fluorescence-based technologies for various biomedical applications (Park et al., 2015).
Reversible Quenching of Fluorescence for Sensing Applications
The study on pyrazolo[3,4-b]quinoline derivatives revealed their potential as highly efficient organic fluorescent materials. These compounds undergo efficient fluorescence quenching in the presence of protic acid but exhibit reversible behavior, making them suitable for sensing applications where reversible quenching of fluorescence can be utilized as a signal (Mu et al., 2010).
Wirkmechanismus
The mechanism of action of this compound would depend on its potential biological targets. Quinoline derivatives have been found to have various biological activities, including antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(3-bromophenyl)-8-fluoro-1-(3-nitrophenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12BrFN4O2/c23-14-4-1-3-13(9-14)21-19-12-25-20-8-7-15(24)10-18(20)22(19)27(26-21)16-5-2-6-17(11-16)28(29)30/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVFONCJJVOOLOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC(=CC=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12BrFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,7,9-Trimethyl-1-phenacyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2779957.png)

![N-(4-chlorobenzyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide](/img/structure/B2779962.png)
![N-(3-chloro-4-methylphenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2779963.png)


![2-(1-(4-(2-methoxyphenyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2779969.png)

![4-Bromo-2-[bromo(difluoro)methyl]-1H-benzimidazole](/img/structure/B2779971.png)
![N-(3-fluorophenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2779972.png)
![5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-7-ethyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2779974.png)